4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide
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Overview
Description
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide is an organic compound with a complex structure that includes a benzamide group, a formyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-formyl-2-methoxyphenol with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-[[2-(4-Carboxy-2-methoxyphenoxy)acetyl]amino]benzamide.
Reduction: 4-[[2-(4-Hydroxy-2-methoxyphenoxy)acetyl]amino]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxyphenoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
- Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate
- 3-[(4-Formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
4-[[2-(4-Formyl-2-methoxyphenoxy)acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[2-(4-formyl-2-methoxyphenoxy)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-8-11(9-20)2-7-14(15)24-10-16(21)19-13-5-3-12(4-6-13)17(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHVGXXLLJUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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